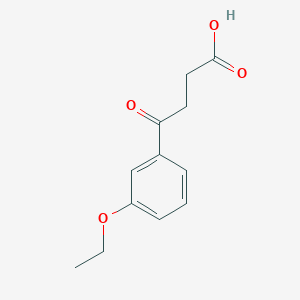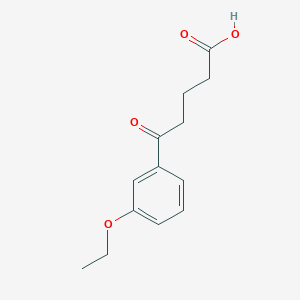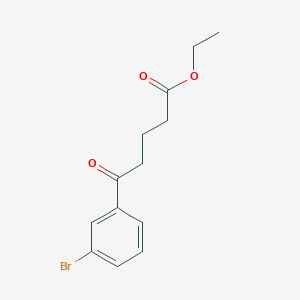
Ethyl 5-(3-bromophenyl)-5-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-bromophenyl)-5-oxovalerate is a reactant involved in the synthesis of various compounds such as Aroylbenzoxepinones for analgesic activity, (Heteroaryl) (carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and Cambinol analogs for sirtuin inhibition and antitumor activity .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Molecular Structure Analysis
The structure of this compound is influenced by the presence of the pyrazole ring, which is stabilized through resonance by the -OH group, resulting in favorable formation of pyrazolo [1,5-a]pyrimidines in acid media and pyrazolo [3,4-b]pyrimidines in basic media .Chemical Reactions Analysis
The 3-substituted ethyl pyrazole-5-sulfonylacetate derivatives were synthesized by the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates with ethyl bromoacetate and sodium sulfide in DMF .科学的研究の応用
Cyclization and Synthesis of Heterocycles
Ethyl 5-(3-bromophenyl)-5-oxovalerate has been utilized in synthetic applications involving aryl radical building blocks. Particularly, it's used in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. The process involves the formation of aryl radicals which undergo intramolecular homolytic aromatic substitution onto azole rings. This method has been deemed successful in synthesizing complex molecular structures, and its adaptability for use on solid-phase resins has been noted (Allin et al., 2005).
Enantiomeric Resolution and Simulation Studies
The compound has also found its application in the enantiomeric resolution and simulation studies of stereomers. For instance, research on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column utilized Ethyl 5-(3-bromophenyl)-5-oxovalerate. This research was significant in understanding the chiral recognition mechanism and determining the elution order of stereomers, providing insights into hydrogen bonding and π–π interactions as major forces for chiral resolution (Ali et al., 2016).
Crystal and Molecular Structure Studies
Additionally, the compound has been a part of studies focusing on crystal and molecular structures. In one such study, the molecular structures of certain compounds, including ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, were determined using single-crystal X-ray diffraction data. This study provided valuable information on molecular disorders and intermolecular interactions, contributing to the understanding of crystal packing stability (Kaur et al., 2012).
Organic Peroxide Synthesis
The compound has also been involved in the synthesis of organic peroxides. A study described the reaction of hydrogen peroxide with ethyl 4-oxovalerate to yield ethyl 4,4-dihydroperoxyvalerate. This research is crucial in understanding novel ring-closure reactions and characterizing various peroxides through spectroscopic methods (Cubbon & Hewlett, 1968).
Safety And Hazards
特性
IUPAC Name |
ethyl 5-(3-bromophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIAHYCARFMIMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645511 |
Source


|
| Record name | Ethyl 5-(3-bromophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-bromophenyl)-5-oxovalerate | |
CAS RN |
898792-69-3 |
Source


|
| Record name | Ethyl 3-bromo-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-bromophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

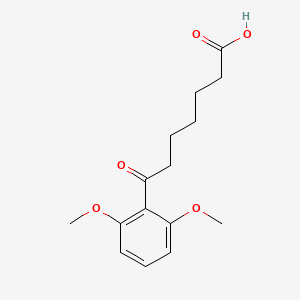
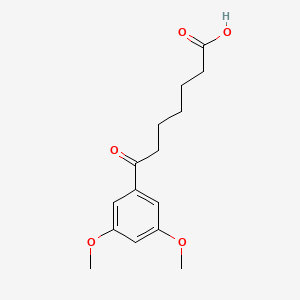
![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)
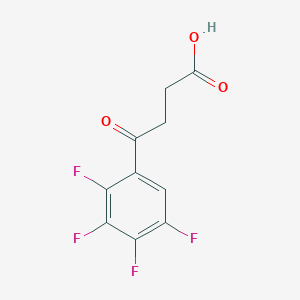
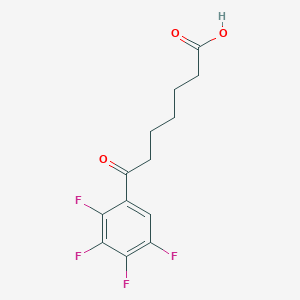
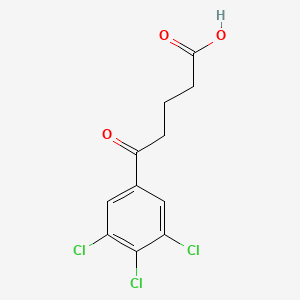
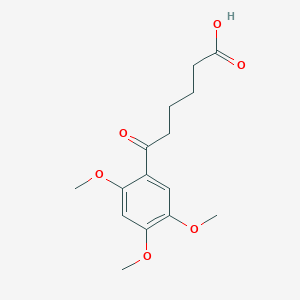
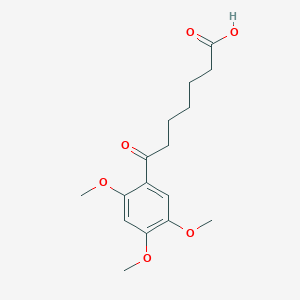
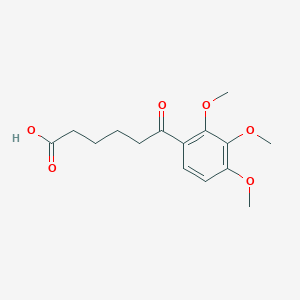
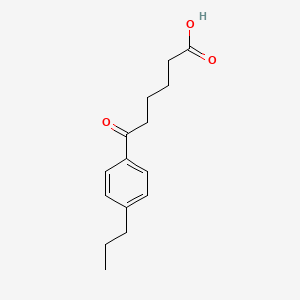
![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)
